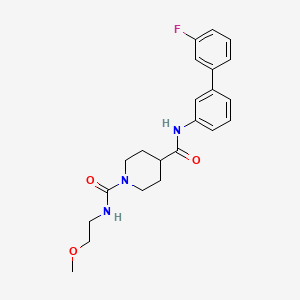![molecular formula C14H13Cl2N3O B5635397 3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5635397.png)
3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical processes that may include the formation of amide bonds, halogenation, and the introduction of specific functional groups to the benzene ring. The preparation of specific derivatives like "3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide" would typically involve strategic functionalization to introduce chloro and methyl groups, as well as the complex N-[2-(2-pyrazinyl)ethyl]benzamide side chain. While specific synthesis details for this compound are not directly available, related works include the development of benzamide-based compounds through reactions such as Suzuki cross-coupling, indicating the versatility and complexity of synthetic routes for such molecules (Ahmad et al., 2021).
Molecular Structure Analysis
Benzamide derivatives display a wide variety of molecular arrangements and bonding patterns, significantly influenced by their functional groups. The core structure typically involves a benzene ring attached to an amide group, with additional substituents like chloro, methyl, and pyrazinyl groups affecting the molecule's overall geometry and electronic distribution. Crystal structure studies of similar compounds reveal centrosymmetric dimers facilitated by hydrogen bonding, alongside π-π interactions and weak C-H···O hydrogen bonds that contribute to their supramolecular assembly (Kranjc et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, influenced by the electron-withdrawing or donating effects of their substituents. The presence of chloro and methyl groups in "this compound" would affect its reactivity towards different reagents, potentially facilitating further functionalization or the formation of new compounds through reactions like Suzuki coupling or nucleophilic addition (Kumara et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dichloro-4-methyl-N-(2-pyrazin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-9-12(15)6-10(7-13(9)16)14(20)19-3-2-11-8-17-4-5-18-11/h4-8H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYNDHEFUEAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCCC2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)

![8-[3-(benzyloxy)propyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5635338.png)

![dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5635356.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5635361.png)
![(3R*,4R*)-3-cyclopropyl-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5635368.png)
![1-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5635376.png)
![N-(diphenylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5635378.png)
![4-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5635384.png)
![2-methyl-3-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5635390.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5635412.png)
![4-[3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5635424.png)